molecular formula C8H13N3 B13633581 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13633581
M. Wt: 151.21 g/mol
InChI Key: LTJRZEJKFBNJAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction proceeds under mild conditions and yields the pyrazole skeleton in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistent quality. These processes often utilize advanced techniques such as catalytic protodeboronation and hydromethylation .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-cyclobutyl-3-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

1-Cyclobutyl-3-methyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, characterized by its unique molecular structure and diverse biological activities. With the molecular formula C8H13N3C_8H_{13}N_3, this compound has garnered attention for its potential applications in pharmaceuticals, particularly in drug discovery and development.

The compound features a cyclobutyl group at the first nitrogen of the pyrazole ring, which contributes to its distinct chemical reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic organic chemistry.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to various pharmacological effects. Although detailed mechanisms remain under investigation, similar compounds have been shown to act as enzyme inhibitors, antioxidants, or anti-inflammatory agents .

Biological Activity and Applications

Research indicates that this compound has potential therapeutic applications across several fields:

1. Cancer Research

Several studies have explored the role of pyrazole derivatives in cancer treatment. For instance, compounds structurally related to this compound have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

2. Kinase Inhibition

Pyrazole-based compounds are known for their efficacy as kinase inhibitors. A study demonstrated that certain pyrazole derivatives exhibit selective inhibition against various kinases, including the Akt family, which is involved in cell survival and proliferation pathways . The IC50 values reported for these compounds suggest significant potential for therapeutic development.

3. Anti-inflammatory Properties

Preliminary data suggest that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways . This property could make them valuable in treating inflammatory diseases.

Case Study 1: Inhibition of CDK2

A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit CDK2. The lead compound demonstrated an IC50 value of 45 nM against CDK2, indicating strong inhibitory activity that could be leveraged for cancer treatment.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation, a pyrazole derivative exhibited a significant reduction in edema formation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells, suggesting that the compound may modulate inflammatory responses effectively .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound NameIC50 (nM)Biological ActivityNotes
This compoundTBDPotential kinase inhibitorUnder investigation for anti-cancer properties
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine40CDK2 inhibitorEffective in reducing cancer cell proliferation
Pyrazolo[3,4-b]pyridine derivativesVariousAnti-inflammatoryExhibited significant reduction in cytokine levels

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

1-cyclobutyl-3-methylpyrazol-4-amine

InChI

InChI=1S/C8H13N3/c1-6-8(9)5-11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3

InChI Key

LTJRZEJKFBNJAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)C2CCC2

Origin of Product

United States

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